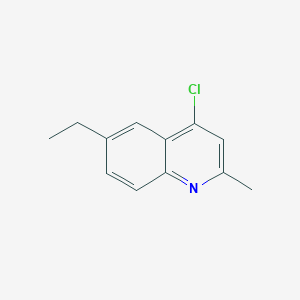

4-Chloro-6-Ethyl-2-Methylquinoline

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. researchgate.netresearchgate.net This class of compounds is fundamental to organic chemistry and biochemistry, forming the core structure of numerous natural products, including alkaloids, vitamins, and hormones. researchgate.net Quinoline (B57606), with its fused benzene (B151609) and pyridine (B92270) ring system, is a prominent example of a nitrogen-containing heterocycle. mdpi.commdpi.com

The presence of the nitrogen atom in the heterocyclic ring significantly influences the compound's electronic properties, making it a weak tertiary base capable of forming salts with acids. mdpi.comnih.gov This feature, along with the aromatic nature of the ring system, dictates the reactivity and potential applications of quinoline and its derivatives, including 4-Chloro-6-Ethyl-2-Methylquinoline. These compounds are integral to various chemical processes and serve as versatile precursors for the synthesis of more complex molecules. mdpi.com

Significance of Quinoline Scaffolds in Contemporary Organic Synthesis and Research

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry and organic synthesis. bldpharm.comguidechem.com This distinction arises from its recurring presence in a wide array of biologically active compounds and pharmaceuticals. bldpharm.com The rigid, bicyclic aromatic structure of quinoline provides a robust framework that can be readily functionalized at various positions, allowing for the fine-tuning of its chemical and biological properties. mdpi.com

The versatility of the quinoline ring system allows it to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, making it a valuable building block for creating diverse molecular architectures. mdpi.comnih.gov The functionalization of the quinoline core with different substituents, such as the chloro, ethyl, and methyl groups in this compound, can significantly alter the molecule's steric and electronic profile, leading to novel compounds with tailored activities. guidechem.com This adaptability has made quinoline derivatives a major focus in the development of new drugs, agrochemicals, and materials. mdpi.combldpharm.com

Research Trajectories for Substituted Quinoline Derivatives

Current research on substituted quinoline derivatives is dynamic and expansive, driven by the quest for new molecules with enhanced efficacy and novel applications. researchgate.net A primary focus remains in the field of medicinal chemistry, where scientists are designing and synthesizing new quinoline-based compounds as potential therapeutic agents. bldpharm.com The functionalization of the quinoline scaffold is a key strategy in modern synthetic chemistry to expand chemical space and improve the pharmacological profiles of these derivatives. researchgate.net

Another significant research trajectory involves the development of more efficient and environmentally benign synthetic methodologies for quinoline derivatives. mdpi.com This includes the exploration of metal-catalyzed cross-coupling reactions and one-pot syntheses to streamline the creation of complex quinoline structures. mdpi.com Furthermore, the unique photophysical and electronic properties of certain quinoline derivatives have spurred interest in their application in materials science, such as in the development of sensors and dyes. The ongoing investigation into compounds like this compound and its analogues contributes to this ever-evolving field, promising new discoveries and applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 123638-09-5 |

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.68 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethyl-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBZOJSJLZJIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C(N=C2C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586454 | |

| Record name | 4-Chloro-6-ethyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123638-09-5 | |

| Record name | 4-Chloro-6-ethyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Ethyl 2 Methylquinoline and Its Substituted Analogs

Classical and Modern Annulation and Cyclization Approaches to the Quinoline (B57606) Nucleus

The construction of the quinoline core often relies on annulation and cyclization reactions, where a benzene (B151609) ring is fused to a pyridine (B92270) ring. Several named reactions have become standard methods for achieving this transformation.

Friedländer Condensation and its Variants

The Friedländer synthesis is a widely employed method for constructing quinolines. organicreactions.orgeurekaselect.com It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. organicreactions.orgwikipedia.org This reaction proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring system. wikipedia.orgyoutube.com

For the synthesis of a compound like 4-Chloro-6-Ethyl-2-Methylquinoline, a potential Friedländer approach would involve the reaction of 2-amino-5-ethylacetophenone with a compound that can provide the C2-methyl and C3-hydrogen, followed by chlorination at the C4 position. Variants of the Friedländer synthesis have been developed to improve yields and expand the substrate scope, including the use of various catalysts like iodine, p-toluenesulfonic acid, and Lewis acids. wikipedia.orgorganic-chemistry.org Microwave-assisted Friedländer synthesis has also been reported as an environmentally friendly and efficient alternative. organic-chemistry.orgmdpi.com

A study by Jia et al. demonstrated the rapid and efficient synthesis of polysubstituted quinolines using p-toluenesulfonic acid under solvent-free conditions, comparing microwave irradiation with conventional heating. organic-chemistry.org Another variation utilizes molecular iodine as a highly efficient catalyst for the Friedländer annulation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2-Aminoaryl aldehyde/ketone | Ketone/aldehyde with α-methylene group | Acid or Base | Polysubstituted quinolines |

| 2-Aminoaryl ketone | α-Methylene carbonyl compound | Nafion-mediated, microwave irradiation | Substituted quinolines |

| 2-Aminobenzyl alcohol | Secondary alcohol | Organic photocatalyst, visible light | Substituted quinolines |

Skraup-Doebner and Doebner-Miller Reactions in Substituted Quinoline Synthesis

The Skraup-Doebner and Doebner-Miller reactions are foundational methods for quinoline synthesis, particularly for producing quinolines that may not be readily accessible through other routes. organicreactions.org The Skraup reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov The Doebner-Miller reaction is a modification that reacts an aniline with an α,β-unsaturated aldehyde or ketone. wikipedia.orgiipseries.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

These reactions are particularly useful for synthesizing quinolines with specific substitution patterns. For instance, the reaction of an appropriately substituted aniline, such as 4-ethylaniline (B1216643), with crotonaldehyde (B89634) (in the Doebner-Miller reaction) could theoretically lead to the formation of a 6-ethyl-2-methylquinoline (B15337663) skeleton, which could then be further functionalized. A proposed mechanism for the Skraup-Doebner-Von Miller synthesis involves a fragmentation-recombination pathway. nih.gov

| Reaction Name | Reactants | Key Features |

| Skraup Reaction | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh conditions, often used for unsubstituted quinolines. nih.gov |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | A versatile method for producing substituted quinolines. wikipedia.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Yields 2-substituted quinoline-4-carboxylic acids. nih.gov |

Pfitzinger Reaction for Carboxylic Acid Functionalized Quinolines

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds by the hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline-4-carboxylic acid. wikipedia.org This method is particularly valuable for introducing a carboxylic acid group at the 4-position of the quinoline ring, which can be a useful handle for further synthetic transformations. jocpr.comijsr.net

To synthesize an analog of this compound, one could envision starting with a 5-ethylisatin and reacting it with a suitable ketone to introduce the 2-methyl group. The resulting quinoline-4-carboxylic acid could then be subjected to decarboxylation and chlorination. An improved Pfitzinger reaction has been developed for the direct synthesis of quinoline-4-carboxylic esters or acids under mild conditions using TMSCl. thieme-connect.com

| Reactants | Product | Key Features |

| Isatin and a carbonyl compound | Quinoline-4-carboxylic acid | Base-catalyzed reaction. wikipedia.org |

| N-Acyl isatins and base | 2-Hydroxy-quinoline-4-carboxylic acids | Halberkann variant of the Pfitzinger reaction. wikipedia.org |

| Isatins and N,N-dimethylenaminones | Quinoline-4-carboxylic acids or esters | Mediated by TMSCl under mild conditions. thieme-connect.com |

Conrad-Limpach and Gould-Jacob Syntheses

The Conrad-Limpach and Gould-Jacob syntheses are classic methods for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). mdpi.comwikipedia.orgsynarchive.com The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, can influence the regioselectivity of the cyclization.

The Gould-Jacobs reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to give a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This intermediate can then be saponified and decarboxylated to yield the 4-hydroxyquinoline (B1666331). wikipedia.org These 4-hydroxyquinolines can serve as precursors to 4-chloroquinolines through treatment with a chlorinating agent like phosphorus oxychloride. Therefore, reacting 4-ethylaniline via a Conrad-Limpach or Gould-Jacob protocol could produce 6-ethyl-4-hydroxy-2-methylquinoline, a direct precursor to the target compound.

| Synthesis Name | Reactants | Intermediate/Product |

| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinoline wikipedia.org |

| Gould-Jacob | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxy-3-carboalkoxyquinoline mdpi.comwikipedia.org |

Riehm Synthesis for Alkyl-Substituted Quinolines

The Riehm synthesis is another classical method for preparing quinolines. While less common than the aforementioned methods, it offers a route to specific substitution patterns. The original Riehm synthesis involves the reaction of an aniline with a ketone in the presence of a strong acid. More recent applications and variations continue to be explored. For instance, a reversal of the standard regiochemistry of the Skraup-Doebner-Von Miller quinoline synthesis was observed when anilines were condensed with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing TFA, showcasing the potential for novel synthetic pathways. researchgate.net

Transition Metal-Catalyzed Strategies for Quinoline Construction

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, offering high efficiency, selectivity, and functional group tolerance. researchgate.netacs.orgias.ac.in These methods often proceed through C-H activation, cross-coupling, or cascade annulation pathways. mdpi.comacs.org

Various transition metals, including palladium, copper, rhodium, ruthenium, and iron, have been employed to catalyze quinoline synthesis. mdpi.comresearchgate.netnumberanalytics.com For example, copper-catalyzed annulation reactions of ketone oxime acetates with ortho-trifluoroacetyl anilines have been developed to synthesize 4-trifluoromethyl quinolines. mdpi.com Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org

A copper-catalyzed three-component coupling of anilines, aldehydes, and alkynes has been reported for the direct synthesis of alkyl-substituted quinolines without the need for a ligand, cocatalyst, solvent, or inert atmosphere. nih.gov This approach could be directly applicable to the synthesis of this compound or its precursors. Furthermore, transition metal-catalyzed C-H functionalization of pre-formed quinoline scaffolds provides a direct way to introduce substituents at various positions. acs.orgacs.org

| Catalyst | Reactants | Reaction Type | Product |

| Copper | Anilines, Aldehydes, Alkynes | Three-component coupling | Alkyl-substituted quinolines nih.gov |

| Palladium | o-Iodoanilines, Propargyl alcohols | Annulation | 2,4-Disubstituted quinolines organic-chemistry.org |

| Rhodium | - | ortho-C-H bond activation | Quinoline carboxylates mdpi.com |

| Ruthenium | Enaminones, Anthranils | aza-Michael addition and intramolecular annulation | Substituted quinolines mdpi.com |

| Copper | 2-Vinylaniline, 2-Methylquinoline | Aerobic oxidation cyclization | Substituted quinolines mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions in Halogenated Quinoline Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of functionalized quinolines. These reactions provide a powerful tool for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One of the key strategies involves the direct arylation of quinoline N-oxides with aryl triflates, which allows for the introduction of various aryl groups at the C2 position. researchgate.net The use of palladium catalysts, such as Pd(OAc)₂, in combination with specific ligands like PPh₃, can influence the reaction's outcome and selectivity. acs.org For instance, varying the amount of the PPh₃ ligand can direct the arylation to different positions on the quinoline ring. acs.org

The Suzuki-Miyaura reaction, another prominent palladium-catalyzed coupling, is widely used for synthesizing biphenyl (B1667301) linkages in complex molecules. acs.org While specific examples for this compound are not detailed in the provided results, the general applicability of these methods to quinoline systems suggests their potential use in synthesizing its analogs. dntb.gov.uayoutube.com For example, a process for preparing 2-nitrobiphenyl (B167123) compounds from nitrochlorobenzene via a Suzuki coupling has been reported, highlighting the versatility of this reaction. dntb.gov.ua

Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Direct Arylation | Pd(OAc)₂ / Ligands | Azine N-oxides, Aryl triflates | 2-Aryl azine N-oxides | researchgate.net |

| Suzuki-Miyaura Coupling | Pd black, K₂CO₃ | Sulfonamide, 4-carboxylphenylboronic acid | Biphenyl linkage | acs.org |

| Heck Coupling | Palladium catalyst | Alkene, Aryl halide | Substituted alkene | youtube.com |

| Stille Coupling | Palladium catalyst | Organotin compound, Aryl halide | Coupled aryl product | youtube.com |

Copper-Catalyzed and Iron-Catalyzed Approaches

Copper and iron catalysts offer more economical and environmentally friendly alternatives to palladium for quinoline synthesis.

Copper-catalyzed methods have been successfully employed for the synthesis of substituted quinolines. organic-chemistry.orgnih.gov One efficient approach involves a cascade C-N coupling and enamine condensation reaction between ortho-acylanilines and alkenyl iodides. organic-chemistry.orgnih.gov This method has been shown to produce multisubstituted quinolines in good to excellent yields. nih.gov The choice of ligand, such as glycine, can significantly impact the reaction's efficiency. organic-chemistry.org Copper catalysts have also been used in domino reactions of enaminones with 2-halobenzaldehydes to yield quinoline derivatives. rsc.org Furthermore, a sustainable synthesis of substituted quinolines has been reported using a copper(II)-catalyst for the dehydrogenative coupling of 2-aminobenzylalcohols with ketones under aerial conditions. ijstr.org

Iron-catalyzed reactions have also emerged as a viable method for functionalizing quinoline derivatives. For instance, FeSO₄ has been used as a catalyst for the direct C-H activation and functionalization of quinoline-N-oxides, leading to regioselective alkenylation. rsc.org

Oxidative Annulation Protocols for Quinoline Derivatives

Oxidative annulation represents a powerful strategy for constructing the quinoline scaffold, often involving the formation of multiple bonds in a single step. mdpi.comresearchgate.net These methods frequently utilize transition metal catalysts and an oxidant to facilitate the cyclization and aromatization process.

Recent advancements have focused on C-H/C-H oxidative annulation between anilines and various coupling partners. researchgate.net For example, an iodide and silver-mediated reaction between anilines and allyl alcohols provides a direct route to quinoline derivatives. researchgate.net Palladium-catalyzed aerobic oxidative annulation of allylbenzenes with anilines also yields functionalized 2-substituted quinolines. researchgate.net

Rhodium catalysts have been employed in oxidative annulations of substituted imidazoles and alkynes to produce complex quinoline derivatives, with a combination of AgOAc and O₂ as oxidants proving effective. researchgate.net Furthermore, metal-free electrocatalytic [4 + 2] annulation has been developed for the synthesis of fused tricyclic quinoline derivatives, showcasing a sustainable approach that avoids transition metals and chemical oxidants. acs.org

C-H Bond Activation Methodologies

Direct C-H bond activation has become a highly attractive and atom-economical strategy for the functionalization of quinolines. mdpi.comscilit.com This approach avoids the need for pre-functionalized starting materials, making it a more efficient and greener process. rsc.org

Transition metal catalysis, particularly with rhodium, palladium, and copper, plays a crucial role in these transformations. mdpi.com For instance, rhodium catalysts have been used for the C2 arylation of quinolines with aryl bromides and the alkylation of quinolines with alkenes. mdpi.com Palladium has been utilized for the C2 arylation of quinoline N-oxides with various aryl sources. mdpi.com

Cobalt-catalyzed C-H activation has also been employed to synthesize quinolines, where the introduction of a Lewis acid can control the reaction pathway. mdpi.com More recently, rhodium-catalyzed C-8 allylation of quinoline N-oxide using vinylcyclopropanes has been described. rsc.org These methods highlight the continuous efforts to develop regioselective and efficient C-H functionalization techniques for quinoline synthesis. mdpi.comscilit.comrsc.org

Metal-Free and Catalyst-Free Synthetic Protocols for Quinoline Synthesis

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free and catalyst-free protocols for quinoline synthesis have gained significant attention. rsc.orgmdpi.comresearchgate.net These approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions.

One notable metal-free strategy involves the domino one-pot synthesis of quinolines, which allows for the construction of highly functionalized products from simple starting materials. rsc.orgresearchgate.net Modifications to classic quinoline syntheses, such as the Skraup, Doebner–Von Miller, and Friedländer reactions, have been developed to avoid harsh conditions and toxic reagents. mdpi.com For example, the use of microwave irradiation, ionic liquids, or novel annulation partners has improved the efficiency and greenness of these established methods. mdpi.com

A recently developed protocol describes the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines using iodine catalysis, avoiding the need for transition metals. acs.orgnih.gov Additionally, an electrocatalytic [4 + 2] cycloaddition for constructing lactone- or lactam-fused quinoline frameworks has been reported, which operates under mild, metal-free conditions. acs.org

Multicomponent Reactions (MCRs) for the Construction of Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgorganic-chemistry.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. rsc.orgnih.gov

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of diverse quinoline scaffolds. rsc.org The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for creating diverse heterocyclic libraries. nih.gov For instance, ultrasound-assisted MCRs in water have been utilized to generate bioactive quinoline-imidazolium hybrids with improved yields compared to conventional heating methods. frontiersin.org

Passerini Three-Component Reactions Applied to Chloroquinolines

The Passerini three-component reaction, first described in 1921, involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgresearchgate.net This reaction is a powerful tool in combinatorial and medicinal chemistry for the synthesis of peptidomimetics and other complex molecules. wikipedia.orgnih.gov

While specific applications of the Passerini reaction for the direct synthesis of this compound are not explicitly detailed in the search results, the versatility of this reaction suggests its potential for creating functionalized precursors or analogs. The reaction is known for its high functional group tolerance and can be carried out in various solvents. wikipedia.org The mechanism can proceed through either a concerted or an ionic pathway, depending on the reaction conditions. wikipedia.org Recent developments include performing the reaction under catalytic aerobic conditions, allowing the use of alcohols instead of aldehydes. organic-chemistry.org The Passerini reaction can also be followed by cyclization to produce various heterocyclic structures. wikipedia.org

Ugi Reaction Derivatives

The Ugi four-component reaction (Ugi-4CR) stands out as a powerful multicomponent reaction (MCR) for generating diverse molecular scaffolds, including quinoline derivatives. rsc.orgnih.gov This one-pot reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide. nih.govnih.govtechniques-ingenieur.fr The power of the Ugi reaction lies in its modularity; by systematically varying each of the four starting components, a vast library of structurally distinct quinoline-based compounds can be synthesized.

While a specific synthesis of this compound using the Ugi reaction is not prominently documented, the general applicability for creating quinoline derivatives is well-established. rsc.org For instance, a substituted aniline (like 4-ethylaniline) could serve as the amine component, which, after initial reaction with an aldehyde, could undergo further transformations involving an isocyanide and a carboxylic acid. The reaction's ability to be performed with a wide range of alternative reactants enhances its utility in creating complex, functionalized molecules in a single, efficient step. nih.govnih.gov The process is recognized for its high atom economy and its capacity to introduce significant structural diversity into the final products. rsc.org

The general mechanism proceeds through the formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. The nucleophilic isocyanide adds to the resulting iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final stable α-aminoacylamide product. nih.govtechniques-ingenieur.fr

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of quinoline scaffolds, including this compound, has benefited significantly from the application of green chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous materials. techniques-ingenieur.fr

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a key technology in green synthesis, offering rapid and uniform heating that dramatically reduces reaction times and often improves product yields compared to conventional heating methods. researchgate.netbeilstein-journals.org In the synthesis of quinoline derivatives, microwave assistance has been shown to be highly effective. For example, the synthesis of 4(1H)-quinolone analogues, which are precursors to chloroquinolines, has been achieved efficiently using microwave irradiation. Similarly, the synthesis of 4-methoxy-1-methyl-2-quinolinones from 4-hydroxy-2-quinolinone precursors is accelerated by microwaves.

The key advantages reported include shorter reaction times (often minutes instead of hours), higher yields, and simplified purification processes. beilstein-journals.org This method is particularly advantageous for multicomponent reactions, where it can facilitate the one-pot synthesis of complex heterocyclic structures. beilstein-journals.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Method | Reaction Time | Key Advantage | Source |

|---|---|---|---|---|

| Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Microwave-Assisted | 10 minutes | Higher product yield, no column chromatography needed. | beilstein-journals.org |

| Synthesis of 4-hydroxy-2-quinolinones | Microwave-Assisted | 3 minutes | Rapid synthesis with p-toluenesulfonic acid as catalyst. | |

| Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines | Microwave-Assisted | N/A | Demonstrated advantages over classical methods. | researchgate.net |

Ultrasound Irradiation in Quinoline Synthesis

The use of ultrasonic irradiation provides another green alternative for chemical synthesis, operating through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of quinoline derivatives, offering enhanced reaction rates and yields. rsc.org

A notable application is the rapid O-alkylation of 6-methoxy-2-methylquinolin-4-ol (B94542) to produce a series of 4-alkoxy-6-methoxy-2-methylquinolines. Under ultrasound irradiation (using an ultrasonic probe), these reactions were completed in just 15 minutes in an open vessel system, achieving satisfactory to high yields (45–84%) and excellent purity (≥95%). This method avoids the need for prolonged heating and can often proceed under catalyst-free conditions, reducing the environmental impact. rsc.org Research has shown that even spatially hindered aldehydes can react efficiently under sonication, demonstrating the broad applicability of this technique. rsc.org

Solvent-Free and Aqueous Reaction Conditions

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Research has demonstrated that the synthesis of quinoline precursors can be effectively carried out under solvent-free conditions, frequently coupled with microwave irradiation. These solid-supported, solvent-free reactions are not only more environmentally friendly but also can lead to reduced reaction times and simplified work-up procedures.

Alternatively, using water as a reaction medium is an ideal green approach. Catalyst-free, multicomponent protocols for synthesizing various dihydroquinolines have been developed using water as the solvent, often in conjunction with ultrasound irradiation at moderate temperatures (e.g., 60 °C), resulting in high yields (90–97%). rsc.org

Application of Recyclable and Heterogeneous Catalysts

In quinoline synthesis, various transition metal catalysts have been employed, and there is a continuous effort to immobilize these catalysts on solid supports to facilitate their reuse. techniques-ingenieur.fr For example, copper triflate has been used as a catalyst in nitromethane (B149229) for quinoline synthesis, offering high yields and regioselectivity in a single step. techniques-ingenieur.fr The development of solid-supported versions of such catalysts is a key area of research to enhance the green credentials of these transformations.

Strategic Introduction of Chloro, Ethyl, and Methyl Substituents

The specific placement of the chloro, ethyl, and methyl groups on the quinoline scaffold is achieved through carefully planned synthetic routes, often by selecting appropriately substituted starting materials for classical named reactions.

Introduction of the 4-Chloro Substituent: The chlorine atom at the C4 position is typically introduced in the final steps of the synthesis. A common and effective strategy involves the chlorination of a precursor 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolinone). Reagents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are widely used for this transformation. nih.gov For example, 4-hydroxy-6,7-dimethoxyquinoline is converted to 4-chloro-6,7-dimethoxyquinoline (B44214) using POCl₃. This reaction converts the hydroxyl group into a chloro group, which is a versatile handle for subsequent nucleophilic substitution reactions. nih.gov

Introduction of the 2-Methyl and 6-Ethyl Substituents: The methyl group at the C2 position and the ethyl group at the C6 position are generally incorporated by building the quinoline ring from precursors that already contain these substituents.

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group. To obtain the desired 6-ethyl-2-methylquinoline core, one could react 2-amino-5-ethylbenzaldehyde (B13127175) or 2-amino-5-ethylacetophenone with a compound like acetone (B3395972) or ethyl acetoacetate. A related synthesis of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate uses 2-amino-5-chlorobenzophenone (B30270) and ethyl acetoacetate, illustrating how the substituents on the aniline and the β-keto ester dictate the final substitution pattern on the quinoline ring.

Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. To achieve the 6-ethyl-2-methyl substitution, one could start with 4-ethylaniline.

Knorr Quinoline Synthesis: This reaction involves the condensation of a β-ketoanilide under acidic conditions. The required β-ketoanilide would be prepared from 4-ethylaniline and a β-keto ester like ethyl acetoacetate. The subsequent cyclization would yield a 2-hydroxy-6-ethyl-4-methylquinoline, which would then require further steps to achieve the target 2-methyl and introduce the 4-chloro group. A similar process starting with 4-bromoaniline (B143363) has been used to prepare 6-bromo-2-chloro-4-methylquinoline.

The choice of a specific named reaction depends on the availability of starting materials and the desired regioselectivity of the final product.

Halogenation Techniques for the Chloro Group (e.g., Phosphoryl Chloride Chlorination)

The introduction of a chloro group at the 4-position of the quinoline ring is a critical step, most commonly achieved through the chlorination of the corresponding 4-hydroxyquinoline or quinolin-4(1H)-one tautomer. Phosphoryl chloride (POCl₃) is the archetypal reagent for this transformation.

The reaction of a quinolinone with phosphoryl chloride converts the hydroxyl group into a chloro group. nih.gov This process occurs in two main stages that can be managed by controlling the temperature. nih.gov Initially, a phosphorylation reaction takes place at temperatures below 25°C in the presence of a base, forming various phosphorylated intermediates. nih.gov Subsequently, heating the mixture to between 70-90°C facilitates the conversion of these intermediates into the desired chloroquinoline. nih.gov For the reaction to proceed efficiently to completion, at least one molar equivalent of POCl₃ is necessary. nih.gov

The combination of POCl₃ and phosphorus pentachloride (PCl₅) is also a potent chlorinating agent for these transformations. indianchemicalsociety.com This mixture can effectively chlorinate a wide range of compounds and can also promote cyclization and aromatization reactions. indianchemicalsociety.com In some cases, while POCl₃ alone may not be a sufficiently strong chlorinating agent, the addition of PCl₅ enhances its reactivity. indianchemicalsociety.com

An alternative approach involves the use of thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). The reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the reaction's success and yield. researchgate.net For instance, the reaction of 4-hydroxy-6,7-dimethoxyquinoline with POCl₃ in a solvent like diethylene glycol dimethyl ether at elevated temperatures yields the corresponding 4-chloro derivative. google.com

Table 1: Chlorination Reagents and Conditions

| Reagent(s) | Precursor | Conditions | Product | Reference |

| POCl₃ | 6-bromoquinolin-4(1H)-one | Toluene, 115°C, 4 hours | 6-bromo-4-chloroquinoline (B1276899) | google.com |

| POCl₃ | 4-hydroxy-6,7-dimethoxyquinoline | Diethylene glycol dimethyl ether, 100°C, 6 hours | 4-chloro-6,7-dimethoxyquinoline | google.com |

| POCl₃/PCl₅ | Coumarin-based carboxylic acid | Not specified | Acid chloride derivative | indianchemicalsociety.com |

| SOCl₂/cat. DMF | Quinazolone | Not specified | Chloroquinazolone | researchgate.net |

Alkylation Strategies for Ethyl and Methyl Moieties

The introduction of ethyl and methyl groups onto the quinoline scaffold can be achieved through various alkylation strategies. These methods can be applied at different stages of the synthesis, either by starting with appropriately substituted precursors or by direct alkylation of the quinoline ring.

One common approach is the Friedel-Crafts alkylation, where an alkyl group is introduced into an aromatic ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com For the synthesis of this compound, one could envision starting with an aniline derivative already bearing the ethyl group, which then undergoes a cyclization reaction to form the quinoline ring system.

Alternatively, direct C-H alkylation of the quinoline ring is a more modern and atom-economical approach. For example, rhodium(I)-phosphine catalysts have been used for the ortho-alkylation of quinolines with olefins. nih.gov This method requires a substituent ortho to the nitrogen for efficient reaction, proceeding through a proposed Rh-carbene intermediate. nih.gov While this specific method targets the position adjacent to the nitrogen, it highlights the potential for direct alkylation techniques.

The alkylation of quinoline or its derivatives with olefins can also be achieved using a silica-alumina type solid contact catalyst at elevated temperatures (approximately 400 to 700°F). google.com This process can be followed by dehydrogenation to form alkenylquinolines if desired. google.com

Table 2: Alkylation Methods for Quinoline Systems

| Method | Reagents | Substrate | Product | Reference |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Aryl compound | Substituted aromatic ring | mt.com |

| Rh(I)-Catalyzed C-H Alkylation | Olefin, [RhCl(coe)₂]₂, PCy₃·HCl | Quinoline | Ortho-alkylated quinoline | nih.gov |

| Solid Acid Catalyzed Alkylation | Olefin, Silica-alumina catalyst | Quinoline or alkyl quinoline | Alkylquinoline | google.com |

Derivatization from Precursor Quinolinones and Chloroquinolines

The synthesis of this compound often begins with the construction of a quinolinone (or hydroxypyridine) precursor, which is then converted to the final product. A key retrosynthetic disconnection involves the transformation of the 4-chloro group back to a 4-hydroxyl group. youtube.com This hydroxyl group is part of a quinolinone tautomer, which can be synthesized from a substituted benzene derivative. youtube.com

For example, the synthesis of 6-bromo-4-chloroquinoline involves the initial preparation of 6-bromoquinolin-4(1H)-one, which is then chlorinated using phosphoryl chloride. google.com Similarly, the synthesis of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate starts from 2-amino-5-chlorobenzophenone and ethyl acetoacetate. researchgate.net

Once a chloroquinoline is formed, it can serve as a versatile intermediate for further derivatization. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov While the focus here is on the synthesis of the chloro-compound, this reactivity is a cornerstone of quinoline chemistry.

Functional Group Interconversion in Quinoline Ring Systems

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.com In the context of synthesizing this compound, several FGI steps are crucial.

The most prominent FGI is the conversion of the 4-hydroxy group of a quinolinone to a 4-chloro group, as detailed in section 2.6.1. This is a classic example of converting an alcohol (in its enol form) to an alkyl halide. fiveable.me

Other potential FGIs could involve the manipulation of substituents on the quinoline ring. For instance, if a precursor with a different functional group at the 6-position is used, it would need to be converted to an ethyl group. This could involve reactions such as the reduction of a vinyl group or the modification of a carboxylate.

The synthesis of complex molecules often relies on a carefully planned sequence of reactions, including FGIs, to achieve the desired target with high efficiency and selectivity. ub.edu The choice of reagents and reaction conditions is critical to ensure that other functional groups in the molecule remain unaffected.

Reactivity and Transformational Chemistry of 4 Chloro 6 Ethyl 2 Methylquinoline

Nucleophilic Substitution Reactions of the Chloro Moiety

The chlorine atom at the 4-position of the quinoline (B57606) ring is a primary site for nucleophilic attack, facilitating the introduction of a wide array of functional groups.

Reactions with Amines and Anilines

The reaction of 4-chloro-6-ethyl-2-methylquinoline with various amines and anilines is a common strategy for synthesizing novel quinoline derivatives. These reactions typically proceed via nucleophilic aromatic substitution (SNAr), where the amine nitrogen acts as the nucleophile, displacing the chloride ion.

For instance, studies on similar 2,4-dichloroquinoline (B42001) systems have shown that reactions with primary and secondary aliphatic amines, as well as anilines, consistently result in the regioselective substitution at the 4-position. mdpi.com This selectivity is a well-documented phenomenon in quinazoline (B50416) chemistry as well, highlighting the enhanced reactivity of the C4 position towards nucleophiles. mdpi.com The reaction of 6-methyl-2,4-dichloroquinoline with p-toluidine, for example, results in the formation of 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. researchgate.net This reaction is carried out under neat conditions at elevated temperatures. researchgate.net

The general reactivity of chloroquinolines with amines allows for the synthesis of a diverse range of N-substituted quinolines. oriprobe.com The conditions for these reactions can vary, from heating the reactants together neat to using solvents and catalysts to facilitate the transformation. The resulting aminoquinoline derivatives are of significant interest due to their potential biological activities. researchgate.net

Substitution with Other Nucleophiles (e.g., thiophenols, hydrazine (B178648), sodium azide)

Beyond amines, the chloro group at the 4-position readily reacts with a variety of other nucleophiles.

Thiophenols: The reaction with thiophenols, in the presence of a base like triethylamine, leads to the formation of the corresponding thioether. researchgate.net This nucleophilic substitution replaces the chlorine atom with a sulfur-containing moiety.

Hydrazine: Hydrazine hydrate (B1144303) is another potent nucleophile that reacts with 4-chloroquinolines. In some cases, this can lead to the formation of hydrazino-quinolines. mdpi.comresearchgate.net For example, the hydrazination of 4-chloro-8-methylquinolin-2(1H)-one yields 4-hydrazino-8-methylquinolin-2(1H)-one. researchgate.net

Sodium Azide (B81097): The substitution of the chloro group with an azide group is achieved by reacting the chloroquinoline with sodium azide in a suitable solvent like N-methylpyrrolidone or dimethylformamide (DMF). researchgate.netnih.gov This reaction typically proceeds at room temperature or with heating. researchgate.netnih.gov The resulting 4-azidoquinoline (B3382245) derivative is a versatile intermediate that can undergo further transformations, such as cyclization reactions. researchgate.net

The following table summarizes the nucleophilic substitution reactions at the 4-position of related chloroquinoline systems.

| Nucleophile | Reagent(s) | Product Type | Reference |

| Amines/Anilines | Various amines/anilines, heat | 4-Aminoquinoline derivatives | researchgate.netoriprobe.com |

| Thiophenol | Thiophenol, triethylamine | 4-Thiophenylquinoline | researchgate.net |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinoquinoline | mdpi.comresearchgate.net |

| Sodium Azide | Sodium azide, DMF/NMP | 4-Azidoquinoline | researchgate.netnih.gov |

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) reactions introduce functional groups onto the aromatic rings of the quinoline system. In these reactions, an electrophile attacks the electron-rich benzene (B151609) or pyridine (B92270) ring. The directing effects of the existing substituents on the this compound ring system will influence the position of substitution.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

The substituents already present on the quinoline ring play a crucial role in determining the regioselectivity of the electrophilic attack. The ethyl and methyl groups are activating, ortho- and para-directing groups, while the chloro group is a deactivating, ortho- and para-directing group. The nitrogen atom in the quinoline ring is deactivating towards electrophilic attack on the pyridine ring. The interplay of these electronic effects will determine the position of the incoming electrophile on the carbocyclic ring.

Reactions at the Ethyl and Methyl Substituents

The alkyl groups attached to the quinoline core, the ethyl group at position 6 and the methyl group at position 2, also present opportunities for chemical modification.

Oxidation and Reduction Pathways of Alkyl Groups

The alkyl side chains can undergo oxidation and reduction reactions to introduce new functionalities. For instance, oxidation of the methyl or ethyl group could potentially lead to the corresponding carboxylic acid or alcohol, depending on the oxidizing agent and reaction conditions.

While specific studies on the oxidation of the alkyl groups of this compound are not detailed in the provided search results, general methodologies for the oxidation of alkyl chains on aromatic rings are well-established.

Functionalization of Methyl and Ethyl Side Chains

Coupling Reactions for Extended Molecular Architectures

The chlorine atom at the C4 position of the quinoline ring in this compound is a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures with extended conjugation and diverse functionalities. The electron-deficient nature of the quinoline ring system enhances the reactivity of the C4-Cl bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in the catalytic cycles of Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. youtube.com For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. The general reaction involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov The base is crucial for the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. youtube.com

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar 4-chloroquinoline (B167314) derivatives in Suzuki-Miyaura couplings is well-established. mdpi.com For instance, the coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids proceeds efficiently, highlighting the reactivity of chloro-substituted N-heterocycles. mdpi.com The reaction conditions are generally mild and tolerate a broad range of functional groups on the coupling partners. pearson.comfrontiersin.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | researchgate.net |

| Na₂PdCl₄ / sSPhos | - | Water/Acetonitrile | 37 | frontiersin.org |

This table presents typical conditions used for Suzuki-Miyaura couplings of various chloro-substituted nitrogen heterocycles, which can be adapted for this compound.

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. youtube.comorganic-chemistry.org This reaction provides a direct method for the alkenylation of the quinoline core at the C4 position, leading to the synthesis of styryl-type derivatives. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org

The mechanism involves the oxidative addition of the C-Cl bond to the Pd(0) catalyst, followed by insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. youtube.com The choice of catalyst, ligand, and reaction conditions can influence the efficiency and stereoselectivity of the reaction. organic-chemistry.orgnih.govchemrxiv.orgresearchgate.net While direct examples with this compound are scarce in the literature, the general applicability of the Heck reaction to haloquinolines suggests its potential for creating extended π-systems.

Table 2: Common Catalytic Systems for Heck Reactions

| Palladium Source | Ligand | Base | Solvent | Reference |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile or DMF | organic-chemistry.org |

| Pd/C | - | NaOAc | DMA | organic-chemistry.org |

| Pd(PPh₃)₄ | - | Et₃N | DMF | youtube.com |

This table shows common catalytic systems that are effective for Heck reactions involving aryl halides.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. For this compound, Sonogashira coupling would introduce an alkynyl substituent at the C4 position, a valuable functional group for further transformations and for the construction of linear, rigid molecular scaffolds. nih.gov

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex. wikipedia.org Reductive elimination then yields the coupled product and regenerates the active palladium(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.orgnih.gov

Table 3: Typical Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temp. to 50°C | wikipedia.orgorganic-chemistry.org |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80°C | researchgate.net |

| Pd(PPh₃)₄ / CuI | Et₃N | Benzene | 70°C | wikipedia.org |

This table outlines typical conditions for Sonogashira coupling reactions that could be applied to this compound.

Ring-Opening and Ring-Closure Transformations within Pyranoquinoline Systems

Pyranoquinolines are a class of heterocyclic compounds where a pyran ring is fused to a quinoline core. These structures are of significant interest due to their presence in natural products and their diverse biological activities. The synthesis of pyrano[3,2-c]quinoline systems can be achieved from 4-hydroxyquinolines, which are direct precursors to 4-chloroquinolines. The subsequent reactivity of these fused ring systems, particularly ring-opening and ring-closure reactions, provides pathways to novel and complex molecular frameworks.

The formation of the pyrano[3,2-c]quinoline scaffold can be accomplished through various synthetic strategies, often involving the reaction of a 4-hydroxyquinolin-2(1H)-one derivative with suitable reagents to construct the pyran ring. nih.govthieme-connect.denih.govresearchgate.net For example, a one-pot multicomponent condensation between a 2,4-dihydroxyquinoline, an aromatic aldehyde, and malononitrile (B47326) can yield pyrano[3,2-c]quinoline derivatives. nih.gov

Once formed, the pyranoquinoline nucleus can undergo fascinating transformations. A notable example involves the reactions of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a derivative of the core structure of interest. This compound demonstrates the susceptibility of the pyran ring to nucleophilic attack, leading to ring-opening. Subsequent intramolecular reactions can then lead to the formation of new heterocyclic rings.

For instance, treatment of a 4-chloropyrano[3,2-c]quinolinedione with hydrazine hydrate can initiate an α-pyrone ring-opening, followed by a ring-closure (RORC) reaction. This sequence results in the loss of HCl and the formation of a pyrazolone (B3327878) ring fused to the quinolinone core.

Similarly, reaction with other binucleophiles like cyanoguanidine or S-methylisothiourea can lead to different ring-transformed products. These reactions showcase the pyrano[3,2-c]quinoline system as a versatile synthon for accessing a variety of fused heterocyclic systems through controlled ring-opening and ring-closure sequences. nih.govyoutube.commdpi.comyoutube.comrsc.org

Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Ethyl 2 Methylquinoline

Vibrational Spectroscopy Analysis (FTIR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure of 4-Chloro-6-Ethyl-2-Methylquinoline by identifying its characteristic vibrational modes.

The vibrational spectra of quinoline (B57606) derivatives are complex, with numerous bands corresponding to the stretching and bending vibrations of the quinoline ring and its substituents. For substituted quinolines, characteristic bands can be assigned to specific functional groups.

The stretching vibrations of the C-H groups within the quinoline and ethyl groups are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com The C-C stretching vibrations of the quinoline ring appear in the region of 1617–1507 cm⁻¹, while C-H deformation vibrations are found between 1473–1374 cm⁻¹. mdpi.com The C-C deformation vibrations of the ring are typically located in the 1106–969 cm⁻¹ range. mdpi.com

The presence of the chloro, ethyl, and methyl groups introduces additional characteristic vibrations. The C-Cl stretching vibration is a key marker, and in related chloroquinoline compounds, this mode has been identified. For instance, in 4,7-dichloroquinoline, a band around 1090 cm⁻¹ is attributed to the δ(CCl) mode. researchgate.net The methyl group (CH₃) will exhibit symmetric and asymmetric stretching and bending modes, while the ethyl group (CH₂CH₃) will show characteristic scissoring, wagging, twisting, and rocking vibrations of the CH₂ and CH₃ units.

A crucial aspect of analyzing the spectra of quinoline derivatives is the "ring breathing" mode, which involves the concerted expansion and contraction of the entire ring system. In various quinoline derivatives, this has been assigned to bands in the regions of 711 cm⁻¹, 863 cm⁻¹, and 1010 cm⁻¹. researchgate.net

The positions and electronic nature of substituents on the quinoline ring significantly influence the vibrational frequencies. The electron-withdrawing chlorine atom at the 4-position, the electron-donating ethyl group at the 6-position, and the methyl group at the 2-position all induce shifts in the characteristic vibrational bands compared to unsubstituted quinoline.

The chlorine substituent, due to its mass and inductive effect, will lower the frequencies of adjacent C-C stretching modes and influence the out-of-plane bending vibrations. The ethyl and methyl groups, being electron-donating, can affect the electron density within the aromatic system, leading to shifts in the ring stretching frequencies. These substituent effects can be systematically studied by comparing the spectra of this compound with those of simpler, related quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound will display distinct signals for each unique proton. The aromatic protons on the quinoline ring will typically resonate in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the substituents. For example, in 6-methylquinoline, the proton at the 2-position (H-2) appears at δ 8.843 ppm, while the methyl protons are observed at δ 2.523 ppm. chemicalbook.com In this compound, the protons on the benzene (B151609) ring portion (H-5, H-7, H-8) will show characteristic splitting patterns based on their coupling with each other. The ethyl group will present a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, with their chemical shifts influenced by the aromatic ring. The methyl group at the 2-position will appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Quinolines typically show signals for all their carbon atoms, with the chemical shifts being sensitive to the electronic environment. rsc.org In substituted quinolines, the carbon atoms directly attached to the nitrogen and the substituents will have characteristic chemical shifts. For instance, in 6-chloro-2-methylquinoline, the carbon bearing the chlorine atom and the methyl-substituted carbon will have distinct resonances. rsc.org The ipso-carbons (carbons directly attached to substituents) and the other aromatic carbons can be assigned based on their chemical shifts and by comparison with data from related structures. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | Singlet, ~2.5-2.7 | ~25 |

| H3 | Singlet, ~7.2-7.4 | - |

| C4 | - | ~145-150 |

| H5 | Doublet, ~7.8-8.0 | - |

| C5 | - | ~125-127 |

| C6 | - | ~135-140 |

| C6-CH₂CH₃ | Quartet, ~2.8-3.0 | ~28-30 |

| C6-CH₂CH₃ | Triplet, ~1.3-1.5 | ~15-17 |

| H7 | Doublet of doublets, ~7.5-7.7 | - |

| C7 | - | ~130-132 |

| H8 | Doublet, ~7.9-8.1 | - |

| C8 | - | ~128-130 |

| C4a | - | ~147-149 |

| C8a | - | ~123-125 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to establish the connectivity of the proton network. unirioja.es For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-7 and H-8, and H-5 and H-7 if long-range coupling is observed) and between the methylene and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers structural clues.

Molecular Confirmation: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which allows for the confirmation of the elemental formula C₁₂H₁₂ClN. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum. rsc.org

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For quinoline derivatives, common fragmentation pathways involve the loss of substituents and cleavage of the quinoline ring. In the case of this compound, expected fragment ions could arise from:

Loss of a chlorine radical (Cl•).

Loss of a methyl radical (CH₃•) from the 2-position.

Loss of an ethyl radical (C₂H₅•) or ethylene (B1197577) (C₂H₄) from the 6-position.

Cleavage of the quinoline ring system, often involving a retro-Diels-Alder (RDA) type reaction, which is a characteristic fragmentation for certain heterocyclic systems. nih.gov

The fragmentation of methoxy-substituted quinolines has been shown to involve the loss of a methyl radical followed by a CO molecule. mdpi.com Analogous pathways can be considered for the ethyl group. The study of fragmentation patterns of related isoquinoline (B145761) alkaloids has also provided insights into the cleavage of similar heterocyclic cores. nih.gov For instance, the loss of CH₃ has been identified as a characteristic fragmentation for compounds with quaternary N-methyl groups. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of quinoline and its derivatives is characterized by multiple absorption bands in the UV-vis region, typically between 200 and 400 nm. asianpubs.org These bands arise from π-π* and n-π* electronic transitions within the aromatic system. researchgate.net For this compound, the benzene and pyridine (B92270) rings act as the primary chromophores. asianpubs.org The introduction of substituents—chloro, ethyl, and methyl groups—induces shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to the parent quinoline molecule.

The electronic spectra of substituted quinolines generally exhibit three main π-π* transition bands. asianpubs.org The presence of auxochromes like the ethyl and methyl groups, and a chromophore like the chloro group, can cause bathochromic (red) or hypsochromic (blue) shifts. For instance, studies on other chloro-substituted quinolines show significant alterations in their UV-Vis spectra. researchgate.net The ethyl and methyl groups, being electron-donating, are expected to cause a slight red shift in the π-π* transition bands. The solvent environment also plays a crucial role, with polar solvents often influencing the position and intensity of absorption bands. asianpubs.org

Table 1: Representative UV-Vis Absorption Data for Substituted Quinolines Data below is representative of substituted quinolines and serves as an illustrative example.

| Transition | Typical λmax (nm) in Ethanol | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* (Band I) | ~310 - 330 | ~2,500 - 4,000 |

| π → π* (Band II) | ~270 - 290 | ~3,500 - 5,500 |

| π → π* (Band III) | ~220 - 240 | ~30,000 - 50,000 |

Photoemission Spectroscopy (Valence and Core Level)

Photoemission spectroscopy provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons.

Investigation of Electronic Structure and Ionization Potentials

Valence and core level photoemission spectroscopy have been successfully used to investigate the electronic structure of quinoline and its derivatives. cnr.it The valence spectra reveal the energies of the molecular orbitals, while core level spectra provide information about the elemental composition and chemical environment of the atoms.

For related compounds like 4-chloroquinoline (B167314), the valence spectrum has been fully assigned with the aid of theoretical methods like the Outer Valence Green's Function (OVGF). cnr.it The highest occupied molecular orbitals (HOMOs) are typically π-orbitals associated with the quinoline ring. The first ionization potential of the parent quinoline molecule has been precisely determined to be 8.628 eV. acs.org The introduction of substituents alters these ionization potentials. Core level spectra for C 1s, N 1s, and, in this case, Cl 2p, show binding energies characteristic of the atoms in their specific chemical environment within the molecule. cnr.it Density functional theory (DFT) calculations have shown good agreement with experimental ionization potentials for the core levels of substituted quinolines. cnr.it

Table 2: Experimental Core Level Ionization Potentials for a Related Compound (4-Chloroquinoline) Source: Plekan et al., 2022. cnr.it

| Core Level | Binding Energy (eV) |

|---|---|

| N 1s | 400.5 |

| C 1s | 285.0 - 286.5 |

| Cl 2p₃/₂ | 200.8 |

Substituent Effects on Photoelectron Spectra

Substituents on an aromatic ring system significantly influence the electronic structure and thus the photoelectron spectrum. rsc.org The chloro, ethyl, and methyl groups on the quinoline ring in this compound each impart distinct electronic effects.

Chloro Group: As an electron-withdrawing group through induction and electron-donating through resonance, the chloro group has a complex effect. Studies on 4-chloroquinoline show it influences the binding energies of both valence and core orbitals. cnr.it The chlorine atom's lone pairs also give rise to distinct features in the valence spectrum.

Ethyl and Methyl Groups: These alkyl groups are electron-donating through induction. This effect generally destabilizes the π-orbitals, leading to lower ionization potentials for the ring system compared to the unsubstituted quinoline. This trend is observed in various substituted aromatic systems where alkyl groups lower the energy required to remove a π-electron. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Determination of Crystal Structure and Molecular Geometry

While the specific crystal structure for this compound is not available, analysis of closely related compounds like ethyl 2-chloro-6-methylquinoline-3-carboxylate provides excellent insight into the expected structural parameters. nih.govresearchgate.net These studies show that substituted quinolines often crystallize in monoclinic or triclinic systems. nih.govresearchgate.net

The quinoline ring system itself is expected to be nearly planar. researchgate.netnih.gov The substituents will have specific bond lengths and angles relative to the ring. For example, the C-Cl bond length in similar structures is well-established. The ethyl and methyl groups will adopt conformations that minimize steric strain with the quinoline ring and adjacent groups. In the related structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, the quinoline ring system is essentially planar, with an r.m.s. deviation of 0.029 Å. researchgate.net

Table 3: Representative Crystallographic Data for a Related Substituted Quinoline (Ethyl 2-chloro-6-methylquinoline-3-carboxylate) Source: Hayour et al., 2014. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂ClNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0391 (5) |

| b (Å) | 7.2986 (6) |

| c (Å) | 13.4323 (12) |

| α (°) | 98.238 (6) |

| β (°) | 90.123 (5) |

| γ (°) | 96.429 (6) |

| Volume (ų) | 582.16 (9) |

Intermolecular Interactions in the Solid State

In the solid state, molecules of this compound are expected to be held together by a variety of intermolecular forces. Analysis of crystal structures of similar chloro- and methyl-substituted quinolines reveals that π–π stacking interactions are a dominant feature. nih.govresearchgate.netnih.gov These interactions occur between the aromatic quinoline rings of adjacent molecules, with typical centroid-to-centroid distances ranging from 3.4 to 3.8 Å. researchgate.netnih.gov

Computational and Theoretical Investigations of 4 Chloro 6 Ethyl 2 Methylquinoline

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful quantum mechanical tools used to model the behavior of electrons in molecules, providing a foundational understanding of their chemical and physical properties.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a molecule like 4-Chloro-6-Ethyl-2-Methylquinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the quinoline (B57606) core and its substituents.

For instance, studies on similar molecules, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, have utilized DFT methods to establish their planar or near-planar structures, a feature that can be crucial for biological activity. nih.gov In the case of this compound, conformational analysis would be particularly important for the ethyl group, to identify its preferred orientation relative to the quinoline ring.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. In computational studies of various quinoline derivatives, the distribution and energies of these orbitals have been calculated to understand charge transfer within the molecule and predict its reactive nature. researchgate.netresearchgate.net For this compound, a visual representation of the HOMO and LUMO would show the regions of the molecule where these orbitals are concentrated, offering clues about its electron-donating and accepting sites.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is illustrative and awaits data from specific computational studies on this compound.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sigmaaldrich.com The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For substituted quinolines, MEP analyses have identified the nitrogen atom and any oxygen-containing substituents as common sites of negative potential, while hydrogen atoms often exhibit positive potential. iucr.orgnih.gov A theoretical study of this compound would generate a 3D map indicating these reactive hotspots, providing a visual guide to its chemical behavior.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

Studies on methylquinolines and other substituted quinolines have successfully used DFT calculations to assign C-H stretching, ring vibrations, and substituent-specific modes. researchgate.net A similar analysis for this compound would provide a detailed vibrational assignment, aiding in its spectroscopic characterization.

Table 2: Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm-1) |

| C-H stretch (aromatic) | Data not available |

| C-H stretch (aliphatic) | Data not available |

| C=N stretch | Data not available |

| C-Cl stretch | Data not available |

| Quinoline ring skeletal vibrations | Data not available |

This table represents the type of data that would be generated from a computational vibrational analysis.

Reactivity and Stability Descriptors

From the energies of the frontier molecular orbitals, various global reactivity descriptors can be calculated. These parameters, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide quantitative measures of a molecule's reactivity and stability.

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a more quantitative, atom-specific prediction of reactivity. The Fukui function indicates the change in electron density at a specific atom upon the addition or removal of an electron. It helps to identify the most likely sites for electrophilic attack (where a nucleophile would donate electrons) and nucleophilic attack (where an electrophile would accept electrons).

For quinmerac, a related chloro-methylquinoline derivative, Fukui functions have been used to predict that electrophilic attacks are likely to occur on the aromatic rings, while nucleophilic attacks might target the C=N bond. A corresponding analysis for this compound would pinpoint the specific atoms most susceptible to these types of reactions, offering precise insights into its chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. This analysis provides a quantitative description of bonding, lone pairs, and intermolecular interactions in terms of donor-acceptor charge transfer.

In the context of quinoline derivatives, NBO analysis helps to elucidate the nature and magnitude of intermolecular interactions, which are crucial for understanding properties like solvation and biological activity. The analysis can identify key orbital interactions responsible for charge transfer between molecules. For instance, in a study of various quinoline derivatives, NBO analysis could reveal the stabilization energies associated with interactions between the lone pair electrons on the nitrogen atom of the quinoline ring and the antibonding orbitals of surrounding solvent molecules or a biological receptor.

A hypothetical NBO analysis of this compound could involve the interactions summarized in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Hypothetical | Interaction Type |

| LP (1) N | σ* (C-H) of adjacent molecule | High | Hydrogen Bonding |

| π (C=C) in quinoline ring | π* (C=C) in adjacent molecule | Moderate | π-π Stacking |

| LP (1) Cl | σ* (C-H) of adjacent molecule | Low | Halogen Bonding |

This table is a hypothetical representation of potential NBO analysis results for this compound to illustrate the types of interactions that could be studied.

Bond Dissociation Energies (BDE) for Chemical Stability

Bond Dissociation Energy (BDE) is a critical parameter for assessing the chemical stability of a molecule. It represents the energy required to homolytically cleave a specific bond, providing a measure of the bond's strength. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs with a high degree of accuracy.

For this compound, the BDEs of various bonds can be calculated to predict its thermal stability and potential reaction pathways. The weakest bond in the molecule is likely to be the first to break under thermal or photochemical stress. The C-Cl bond, for instance, is often a point of reactivity in chlorinated aromatic compounds.

The following table presents hypothetical BDE values for selected bonds in this compound, which would be crucial for understanding its degradation mechanisms and reactivity.

| Bond | Hypothetical BDE (kcal/mol) | Implication for Stability |